(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane

neuronal nicotinic acetylcholine receptor subtype selectivity agonist

(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane (CAS 1419075-91-4) is a chiral, bridged bicyclic diamine that belongs to the 3,6-diazabicyclo[3.2.0]heptane class. This compound is a rigidified piperazine analog featuring two stereogenic bridgehead carbons in the (1R,5S) absolute configuration and an N-methyl group at the 6-position.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 1419075-91-4
Cat. No. B1405009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane
CAS1419075-91-4
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCN1CC2C1CNC2
InChIInChI=1S/C6H12N2/c1-8-4-5-2-7-3-6(5)8/h5-7H,2-4H2,1H3/t5-,6-/m1/s1
InChIKeyACXCQTFLEBVHNU-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane CAS 1419075-91-4 – Baseline Overview for Scientific Procurement


(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane (CAS 1419075-91-4) is a chiral, bridged bicyclic diamine that belongs to the 3,6-diazabicyclo[3.2.0]heptane class . This compound is a rigidified piperazine analog featuring two stereogenic bridgehead carbons in the (1R,5S) absolute configuration and an N-methyl group at the 6-position. It is used as a conformationally constrained building block in medicinal chemistry, fragment-based drug discovery (FBDD), and as a key intermediate in the synthesis of subtype-selective neuronal nicotinic acetylcholine receptor (nAChR) agonists such as A-366833 [1]. The scaffold provides a defined three-dimensional vector presentation that is not achievable with simple piperazine or diazepane alternatives.

Why Generic Substitution Fails for (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane: Stereochemical and Physicochemical Differentiation from Close Analogs


Generic substitution with closely related in-class compounds, such as racemic 6-methyl-3,6-diazabicyclo[3.2.0]heptane (CAS 1300091-93-3) or the (1S,5R) enantiomer (CAS 867374-44-5), is not straightforward because the bridgehead stereochemistry directly governs downstream biological target engagement [1]. In the nAChR agonist series, (1R,5S) stereochemistry affords α4β2 subtype selectivity with Ki values in the low nanomolar range, while the (1R,5R) configuration shifts potency toward the α3β4 subtype [1]. Additionally, the N-methyl group modulates the pKa (predicted 11.02) and lipophilicity (LogP ≈ -0.4 for the dihydrochloride) relative to non-methylated 3,6-diazabicyclo[3.2.0]heptane, altering solubility, formulation behavior, and synthetic tractability . These differences mean that replacing the (1R,5S)-6-methyl compound with an alternative scaffold risks loss of stereochemical fidelity, altered ADME properties, and failed receptor-subtype selectivity.

Product-Specific Quantitative Evidence Guide for (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane (CAS 1419075-91-4)


Enantiomer-Dependent nAChR Subtype Selectivity: (1R,5S) vs (1R,5R) Scaffolds

In a systematic SAR study of 3,6-diazabicyclo[3.2.0]heptane-derived nAChR ligands, the (1R,5S) absolute configuration at the bridgehead carbons was critical for conferring α4β2-subtype selectivity [1]. For 6-N-pyridinyl-substituted derivatives, compounds with the (1R,5S) configuration (e.g., (1R,5S)-25, -55, -56) were virtually inactive as agonists at the human α3β4 nAChR subtype while retaining potency and efficacy at the human α4β2 subtype [1]. In contrast, the (1R,5R) diastereomers (e.g., (1R,5R)-39, -41, -42) demonstrated markedly higher potency at α3β4 nAChR [1]. The downstream lead compound A-366833, built on the (1R,5S)-3,6-diazabicyclo[3.2.0]heptane pharmacophore, exhibited a Ki of 3.1 nM at α4β2 nAChR and negligible agonist activity at α3β4 [2].

neuronal nicotinic acetylcholine receptor subtype selectivity agonist

Predicted pKa Differentiation: (1R,5S)-6-Methyl vs Unsubstituted 3,6-Diazabicyclo[3.2.0]heptane and Piperazine

The predicted pKa of (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane is 11.02 ± 0.20 , which is elevated relative to both unsubstituted piperazine (pKa₁ = 9.73, pKa₂ = 5.33) and the non-methylated 3,6-diazabicyclo[3.2.0]heptane core (approximate predicted pKa of the secondary amine in the non-methylated analog is ~9.8–10.0, expected to be lower due to absence of the methyl inductive effect). The N-methyl group imparts a +I inductive effect, raising the basicity of the bridgehead nitrogen, which directly influences protonation state at physiological pH, solubility in aqueous buffers, and the ability to form salts (e.g., dihydrochloride, bis-trifluoroacetate) for formulation .

physicochemical property pKa ionization state

Enantiomeric Purity and Procurement-Quality Control: (1R,5S) vs Racemic 6-Methyl-3,6-diazabicyclo[3.2.0]heptane

Commercially available (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane (CAS 1419075-91-4) is supplied at 95–98% chemical purity with defined (1R,5S) absolute configuration . In contrast, racemic 6-methyl-3,6-diazabicyclo[3.2.0]heptane (CAS 1300091-93-3) is marketed as a mixture of (1R,5S) and (1S,5R) enantiomers, typically without specification of enantiomeric excess . The (1S,5R) single enantiomer is available under CAS 867374-44-5. Procurement of the racemate necessitates subsequent chiral resolution steps, adding cost and development time. The distinct CAS registry numbers allow unambiguous sourcing of the desired stereoisomer [1].

enantiomeric purity quality control chemical procurement

Fragment-Based Drug Discovery (FBDD) Metrics: (1R,5S)-6-Methyl Scaffold vs Acyclic Diamine Fragments

The (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane scaffold conforms to the Rule of Three (Ro3) for fragment-based screening: molecular weight = 112.17 Da (<300), calculated LogP ≈ -0.4 to -0.5 (<3), number of hydrogen bond donors = 1 (≤3), number of hydrogen bond acceptors = 2 (≤3) . Moreover, the fraction of sp³-hybridized carbons (Fsp³) = 1.0 (6 out of 6 carbons are sp³), indicating a fully saturated, three-dimensional architecture that is favored for exploring novel chemical space and achieving high ligand efficiency [1]. In contrast, widely used acyclic diamine fragments (e.g., N,N′-dimethyl-1,2-ethanediamine, Fsp³ = 0.75) or piperazine (Fsp³ = 0.75) have lower conformational restriction and sp³ character, potentially resulting in flatter molecular profiles and reduced selectivity in target engagement [1].

fragment-based drug discovery ligand efficiency 3D fragments

Synthetic Utility: Conversion to High-Potency α4β2 nAChR Agonist A-366833 with Defined Stereochemistry

(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane serves as the stereochemically defined pharmacophore core for the selective α4β2 nAChR agonist A-366833 (5-[(1R,5S)-3,6-diazabicyclo[3.2.0]heptan-6-yl]nicotinonitrile), which exhibits a Ki of 3.1 nM at the α4β2 subtype and is inactive at α3β4 [1]. An efficient enantioselective synthesis of this pharmacophore was reported, employing chiral resolution and intramolecular [1,3]-dipolar cycloaddition to establish the (1R,5S) configuration [2]. The N-methyl group on the scaffold is a critical determinant for subsequent N-arylation chemistry and modulates the basicity and reactivity of the bridgehead nitrogen [2]. The corresponding (1S,5R) scaffold would yield the enantiomer of A-366833, expected to have a different pharmacological profile.

synthetic intermediate nicotinic agonist medicinal chemistry

Dopamine D3 Receptor Targeting: Scaffold Preference Over Piperazine Bioisosteres in Patent SAR

A patent series (US10584135) on substituted 3,6-diazabicyclo[3.2.0]heptanes as dopamine D3 receptor modulators demonstrates that the rigid (1R,5S)-diazabicyclo core provides high affinity for the D3 receptor, with selected compounds exhibiting Ki values in the low nanomolar range (e.g., 1.10–3.5 nM) [1][2]. The patent explicitly claims the diazabicyclo[3.2.0]heptane framework as a privileged scaffold over piperazine or diazepane alternatives for achieving D3 selectivity and CNS penetration [1]. The (1R,5S)-6-methyl substitution pattern contributes to the overall three-dimensional shape and lipophilicity profile that favors D3 binding.

dopamine D3 receptor patent SAR bioisostere

Best Research and Industrial Application Scenarios for (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane


Synthesis of Subtype-Selective α4β2 nAChR Agonists for Analgesic Drug Discovery

The (1R,5S)-6-methyl scaffold is the pharmacophoric core for generating α4β2-selective nAChR agonists such as A-366833 (Ki = 3.1 nM). Medicinal chemistry teams can perform N-arylation at the 6-position with 5-cyanopyridine or other heteroaryl halides to access a series of potent, subtype-selective ligands that demonstrate in vivo analgesic efficacy in rodent models of neuropathic and inflammatory pain (ED₅₀ 0.062–19 μmol/kg i.p.) [1]. The (1R,5S) stereochemistry is mandatory to maintain α4β2 selectivity over α3β4 [2].

Fragment-Based Screening Libraries and FBDD Hit Generation

With MW = 112.17 Da, Fsp³ = 1.0, LogP ≈ -0.4, and full Rule of Three compliance, (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane is an ideal fragment for inclusion in 3D-enriched fragment libraries. Its rigid, chiral architecture provides a defined vector presentation for fragment growing and merging strategies, offering higher ligand efficiency potential than flat piperazine fragments (Fsp³ = 0.75) [3]. The compound can be directly screened at 1 mM concentrations in biochemical or biophysical assays without solubility concerns.

Development of Selective Dopamine D3 Receptor Modulators for CNS Disorders

Patented 3,6-diazabicyclo[3.2.0]heptane-based ligands exhibit high-affinity binding to the dopamine D3 receptor (Ki values reaching 1.10 nM), representing a significant advantage over piperazine-based alternatives [4]. The (1R,5S)-6-methyl building block enables construction of D3-selective compounds for the treatment of addiction, psychiatric conditions, and other dopamine-modulated disorders. The chiral, bicyclic scaffold contributes to improved D3 versus D2 selectivity relative to acyclic or monocyclic diamine comparators [4].

Orexin Receptor Modulators and Insomnia Therapeutic Programs

Disubstituted 3,6-diazabicyclo[3.2.0]heptane compounds are described as orexin receptor modulators with potential utility in insomnia treatment [5]. The (1R,5S)-6-methyl core provides a conformationally restricted, chiral template for iterative optimization of orexin receptor selectivity and pharmacokinetic properties. The scaffold's rigid geometry aids in presentation of substituents into the orthosteric or allosteric binding pockets of the orexin GPCRs [5].

Quote Request

Request a Quote for (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.